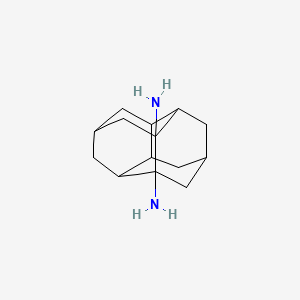

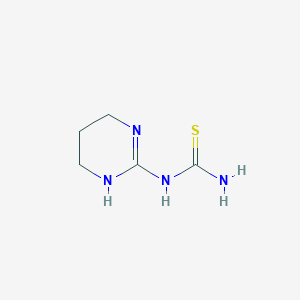

![molecular formula C14H20N2O3S B6302725 t-Butyl N-[(2E)-2-(hydroxyimino)-2-[4-(methylsulfanyl)phenyl]ethyl]carbamate CAS No. 2197064-29-0](/img/structure/B6302725.png)

t-Butyl N-[(2E)-2-(hydroxyimino)-2-[4-(methylsulfanyl)phenyl]ethyl]carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “t-Butyl N-[(2E)-2-(hydroxyimino)-2-[4-(methylsulfanyl)phenyl]ethyl]carbamate” is a carbamate derivative. Carbamates are organic compounds derived from carbamic acid and find wide applications in fields like medicine, agriculture, and organic synthesis .

Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, carbamates can generally be synthesized through the reaction of amines with carbon dioxide and halides . The use of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines has been documented .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the functional groups present. For example, the carbamate group could potentially undergo reactions typical of esters and amides .Wissenschaftliche Forschungsanwendungen

T-Butyl N-[(2E)-2-(hydroxyimino)-2-[4-(methylsulfanyl)phenyl]ethyl]carbamate has a variety of applications in scientific research. It has been used in the synthesis of a variety of compounds, including amines, amides, and sulfonamides. It has also been used as a catalyst in organic reactions, such as the Heck reaction and the Wittig reaction. Additionally, t-BuNH-imine has been used to study the structure of proteins, as it can be used to modify the structure of proteins without altering their function.

Wirkmechanismus

Target of Action

The compound belongs to the class of carbamates . Carbamates have been implicated in the increasing prevalence of diseases associated with alterations of the immune response, such as hypersensitivity reactions, some autoimmune diseases, and cancers . They may initiate, facilitate, or exacerbate pathological immune processes, resulting in immunotoxicity by induction of mutations in genes coding for immunoregulatory factors and modifying immune tolerance .

Mode of Action

Carbamates interact with their targets by inducing mutations in genes coding for immunoregulatory factors and modifying immune tolerance . They can disturb the immune system through dysregulation of gonadotropin-releasing hormone (GnRH) biosynthesis in the hypothalamus gland . This interaction with the hypothalamic–pituitary–adrenal axis (HPA axis), a major part of the neuroendocrine system that controls reaction to stress and regulates immune responses, is a key aspect of their mode of action .

Biochemical Pathways

Carbamates affect the immune system, which is a highly complex network of interacting cells that are both antigen-nonspecific (innate) and antigen-specific (adaptive) .

Result of Action

The result of the action of carbamates is the potential alteration of the immune response, leading to an increased prevalence of diseases such as hypersensitivity reactions, some autoimmune diseases, and cancers . These compounds may initiate, facilitate, or exacerbate pathological immune processes, leading to immunotoxicity .

Vorteile Und Einschränkungen Für Laborexperimente

The primary advantage of using t-Butyl N-[(2E)-2-(hydroxyimino)-2-[4-(methylsulfanyl)phenyl]ethyl]carbamate in laboratory experiments is its stability. It is a colorless, water-soluble compound with a melting point of 91 °C, which makes it easy to store and use. Additionally, t-BuNH-imine is a useful synthetic intermediate, as it can be used to prepare a variety of compounds. However, it is important to note that t-BuNH-imine is a strong base, which can cause unwanted side reactions if not used properly.

Zukünftige Richtungen

There are a number of potential future directions for the use of t-Butyl N-[(2E)-2-(hydroxyimino)-2-[4-(methylsulfanyl)phenyl]ethyl]carbamate. One potential area of research is the development of new methods to synthesize t-BuNH-imine and its derivatives. Additionally, further research could be conducted to explore the potential of t-BuNH-imine as a catalyst in organic reactions. Finally, t-BuNH-imine could be used to study the structure of proteins and other biological molecules, as it can be used to modify their structure without altering their function.

Synthesemethoden

T-Butyl N-[(2E)-2-(hydroxyimino)-2-[4-(methylsulfanyl)phenyl]ethyl]carbamate can be synthesized through a two-step reaction. The first step involves treating 4-methylsulfanylbenzaldehyde with an excess of tert-butyl isocyanide in the presence of a strong base such as sodium hydroxide or potassium hydroxide. The second step involves treating the resulting product with aqueous hydrochloric acid. This reaction produces the desired t-BuNH-imine, which can then be isolated and purified.

Eigenschaften

IUPAC Name |

tert-butyl N-[(2E)-2-hydroxyimino-2-(4-methylsulfanylphenyl)ethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3S/c1-14(2,3)19-13(17)15-9-12(16-18)10-5-7-11(20-4)8-6-10/h5-8,18H,9H2,1-4H3,(H,15,17)/b16-12- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIFPEWUTNWZCCV-VBKFSLOCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(=NO)C1=CC=C(C=C1)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC/C(=N/O)/C1=CC=C(C=C1)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1Z,3Z)-1,3-Bis[[(4R)-4,5-dihydro-4-phenyl-2-oxazolyl]methylene]-2,3-dihydro-1H-isoindole, 95%](/img/structure/B6302642.png)

![[S(R)]-N-[(1S)-1-[(diphenylphosphino)methyl]-2-methylpropyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6302657.png)

![6-Bromo-2-fluoropyrazolo[1,5-a]pyridine](/img/structure/B6302677.png)

![(5S)-2,7-Diazaspiro[4.4]nonan-1-one hydrochloride](/img/structure/B6302710.png)

![[(5-Bromo-1H-1,2,4-triazol-3-yl)methyl]amine hydrobromide; 95%](/img/structure/B6302715.png)

![1-[2-(4-Methylpiperazin-1-yl)pyridin-3-yl]methanamine tetrahydrochloride](/img/structure/B6302720.png)

![t-Butyl N-[(2E)-2-(3-fluoro-4-methoxyphenyl)-2-(hydroxyimino)ethyl]carbamate](/img/structure/B6302737.png)